Ceranib 1 - 328076-61-5

Ceranib 1

Catalog Number: EVT-254512
CAS Number: 328076-61-5
Molecular Formula: C26H21NO3
Molecular Weight: 395.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceranib-1 is a small molecule identified as a potent inhibitor of human ceramidase. [] It plays a critical role in scientific research, particularly in understanding the ceramide/sphingosine-1-phosphate (S1P) rheostat and its impact on tumor cell fate. [] By inhibiting ceramidase, Ceranib-1 disrupts this balance, leading to the accumulation of ceramide, which is associated with cell death, and a decrease in S1P, which is associated with survival and proliferation. []

Ceramide

  • Compound Description: Ceramides are a family of waxy lipid molecules that are key components of the cell membrane and play a significant role in cell signaling pathways, including those involved in cell growth, differentiation, and death. They are known to induce apoptosis and inhibit cell proliferation. [, ]
  • Relevance: Ceranib-1, as a ceramidase inhibitor, prevents the breakdown of ceramide, leading to its accumulation within the cell. This increase in ceramide levels is believed to be the mechanism by which Ceranib-1 exerts its anti-proliferative and pro-apoptotic effects. []

Sphingosine

  • Compound Description: Sphingosine is a long-chain amino alcohol that serves as a backbone for sphingolipids, a class of lipids found in cell membranes. It is generated from the breakdown of ceramide by ceramidase and can be further phosphorylated to form sphingosine-1-phosphate (S1P). []
  • Relevance: Ceranib-1, by inhibiting ceramidase, reduces the production of sphingosine from ceramide. This disruption of the ceramide/sphingosine balance further contributes to the anti-proliferative effects of Ceranib-1. []

Sphingosine-1-phosphate (S1P)

  • Compound Description: Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that plays a crucial role in cell survival, proliferation, migration, and angiogenesis. It acts as a signaling molecule by binding to specific G protein-coupled receptors. Elevated S1P levels are associated with tumor cell survival and proliferation. []
  • Relevance: Ceranib-1, by inhibiting ceramidase and reducing sphingosine levels, also indirectly lowers the levels of S1P. This decrease in S1P contributes to the overall anti-proliferative and pro-apoptotic effects observed with Ceranib-1 treatment. []

Dihydroceramide

  • Compound Description: Dihydroceramides are precursors to ceramides in the de novo synthesis pathway and are also involved in cell signaling. []
  • Relevance: The study investigating the effects of sphingomyelinase on CFTR currents found that both sphingomyelinase and ceramide synthase inhibition (using Ceranib-1) led to an increase in dihydroceramide levels. This suggests a potential link between Ceranib-1's mechanism of action and alterations in dihydroceramide metabolism, although further investigation is needed. []

VX445 & VX661

  • Compound Description: VX-445 and VX-661 are small molecule correctors that improve the processing and trafficking of the ΔF508-CFTR protein, a mutated form of the CFTR protein responsible for cystic fibrosis. []
  • Relevance: These compounds were used in conjunction with Ceranib-1 in a study investigating the sphingolipid profile in cystic fibrosis cells. The study found that while VX445 + VX661 could partially correct some sphingolipid imbalances, they exacerbated the increase in dihydroceramides caused by Ceranib-1. This highlights the complex interplay between CFTR modulation, sphingolipid metabolism, and the effects of Ceranib-1. []

VX770 (Ivacaftor)

  • Compound Description: VX-770 (Ivacaftor) is a CFTR potentiator that enhances the function of the CFTR protein, including the ΔF508-CFTR mutant. []

Ceranib-2

  • Compound Description: Ceranib-2 is a more potent analog of Ceranib-1 that also acts as a human ceramidase inhibitor. It demonstrates similar biological activities to Ceranib-1, including inhibiting cellular ceramidase activity, increasing ceramide levels, and inducing cell cycle arrest and death. []
  • Relevance: Ceranib-2 serves as a direct structural analog of Ceranib-1 with enhanced potency. Its development and evaluation further validate the importance of ceramidase inhibition as a potential therapeutic strategy. []
Overview

Ceranib 1 is a novel compound identified as an inhibitor of human ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. This compound was discovered through a systematic screening of a small molecule library aimed at finding potential therapeutic agents that could modulate sphingolipid metabolism, which plays a critical role in various cellular processes including apoptosis and proliferation. The discovery of Ceranib 1 has significant implications for cancer therapy, particularly due to its ability to influence the ceramide/sphingosine-1-phosphate rheostat, which is crucial in determining cell fate .

Source and Classification

Ceranib 1 belongs to a class of compounds known as ceramidase inhibitors. These inhibitors target the enzyme acid ceramidase, which is responsible for the conversion of ceramide to sphingosine. The regulation of this pathway is vital for maintaining cellular homeostasis and influencing tumor biology. Ceranib 1, along with its more potent analogue Ceranib 2, has been evaluated for its anticancer properties and potential therapeutic applications in various malignancies .

Synthesis Analysis

The synthesis of Ceranib 1 involves a multi-step chemical process that begins with the selection of suitable starting materials from a small molecule library. The initial compound was optimized to enhance its potency, leading to the development of Ceranib 2, which exhibited improved inhibitory activity against human ceramidase. The synthetic pathway typically includes:

  1. Selection of Precursors: The synthesis starts with specific aromatic aldehydes and other reagents.
  2. Reaction Conditions: Reactions are conducted under controlled conditions, often requiring anhydrous environments and inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions.
  3. Purification: The crude product is purified through recrystallization or chromatography techniques to isolate the desired compound in high yield and purity .
Molecular Structure Analysis

Ceranib 1's molecular structure features a complex arrangement that includes multiple aromatic rings and functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 321.35 g/mol

Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of Ceranib 1. For instance, NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms within the molecule, while mass spectrometry helps determine its molecular weight and fragmentation patterns .

Chemical Reactions Analysis

Ceranib 1 undergoes specific chemical reactions that define its role as an inhibitor of ceramidase. The primary reaction mechanism involves:

  • Inhibition Mechanism: Ceranib 1 binds to the active site of acid ceramidase, preventing it from hydrolyzing ceramide into sphingosine. This inhibition leads to an accumulation of ceramide levels within cells.
  • Cellular Impact: The increased ceramide levels can induce apoptosis in cancer cells, thereby reducing their proliferation rates.

The detailed reaction pathways often involve kinetic studies to measure the rate of inhibition and determine the binding affinity of Ceranib 1 for its target enzyme .

Mechanism of Action

The mechanism by which Ceranib 1 exerts its effects is primarily through modulation of sphingolipid metabolism:

  • Ceramide Accumulation: By inhibiting acid ceramidase, Ceranib 1 leads to elevated levels of ceramide within cells.
  • Cell Death Induction: Elevated ceramide concentrations can trigger apoptotic pathways, leading to cell cycle arrest and eventual cell death.
  • Synergistic Effects: In combination with other chemotherapeutic agents like paclitaxel, Ceranib 1 enhances the cytotoxic effects on cancer cells, suggesting potential for combination therapies in cancer treatment .
Physical and Chemical Properties Analysis

Ceranib 1 possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent; studies indicate that it maintains activity without significant degradation over time.
  • Melting Point: Characteristic melting points can be determined during synthesis to assess purity.

These properties are essential for evaluating the compound's suitability for further development into therapeutic applications .

Applications

Ceranib 1 has potential applications in various scientific fields:

  • Cancer Therapy: Its primary application lies in oncology, where it serves as a promising candidate for developing new anticancer drugs targeting sphingolipid metabolism.
  • Research Tool: As a ceramidase inhibitor, it can be used in research settings to study the role of sphingolipids in cell signaling, apoptosis, and cancer progression.
  • Drug Development: Further optimization may lead to more potent derivatives that could enhance efficacy while minimizing side effects associated with traditional chemotherapy .

Properties

CAS Number

328076-61-5

Product Name

Ceranib 1

Molecular Formula

C26H21NO3

Molecular Weight

395.45

Synonyms

3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.